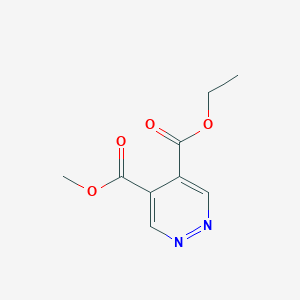

Ethyl methyl pyridazine-4,5-dicarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

110911-24-5 |

|---|---|

Molecular Formula |

C9H10N2O4 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

4-O-ethyl 5-O-methyl pyridazine-4,5-dicarboxylate |

InChI |

InChI=1S/C9H10N2O4/c1-3-15-9(13)7-5-11-10-4-6(7)8(12)14-2/h4-5H,3H2,1-2H3 |

InChI Key |

GZGROGGNYATSGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1C(=O)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Pyridazine 4,5 Dicarboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For ethyl methyl pyridazine-4,5-dicarboxylate, ¹H, ¹³C, and 2D NMR techniques would provide a complete picture of its structure.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridazine (B1198779) ring and those of the ethyl and methyl ester groups.

Pyridazine Ring Protons: The two protons on the pyridazine ring (at positions 3 and 6) would likely appear as singlets or doublets in the downfield region of the spectrum, typically between δ 9.0 and 9.5 ppm. The exact chemical shift and multiplicity would depend on the solvent and any long-range coupling. The significant deshielding is due to the electron-withdrawing effect of the two adjacent nitrogen atoms and the carbonyl groups of the esters.

Ethyl Ester Protons: The ethyl group would give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to resonate as a quartet around δ 4.4-4.6 ppm. The terminal methyl protons (-CH₃) would appear as a triplet further upfield, around δ 1.4-1.5 ppm.

Methyl Ester Protons: The methyl group of the methyl ester would be observed as a sharp singlet, anticipated to be around δ 4.0-4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridazine-H (C3-H) | 9.0 - 9.5 | Singlet/Doublet |

| Pyridazine-H (C6-H) | 9.0 - 9.5 | Singlet/Doublet |

| Ethyl (-OCH₂CH₃) | 4.4 - 4.6 | Quartet |

| Ethyl (-OCH₂CH₃) | 1.4 - 1.5 | Triplet |

| Methyl (-OCH₃) | 4.0 - 4.2 | Singlet |

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring are expected in the aromatic region. The carbons bonded to the ester groups (C4 and C5) would be significantly deshielded, likely appearing in the δ 145-155 ppm range. The other two ring carbons (C3 and C6) would also be downfield, anticipated around δ 150-160 ppm.

Carbonyl Carbons: The carbonyl carbons of the ethyl and methyl esters are the most deshielded carbons in the molecule, with their signals expected in the δ 160-170 ppm region.

Ester Alkyl Carbons: The methylene carbon of the ethyl group (-OCH₂-) would likely resonate around δ 62-64 ppm, while the methyl carbon (-CH₃) would be found upfield at approximately δ 14-15 ppm. The methyl carbon of the methyl ester (-OCH₃) is expected around δ 53-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridazine Ring (C3, C6) | 150 - 160 |

| Pyridazine Ring (C4, C5) | 145 - 155 |

| Carbonyl (C=O) | 160 - 170 |

| Ethyl (-OCH₂CH₃) | 62 - 64 |

| Ethyl (-OCH₂CH₃) | 14 - 15 |

| Methyl (-OCH₃) | 53 - 55 |

Two-Dimensional (2D) NMR Techniques (e.g., NOESY)

While specific NOESY (Nuclear Overhauser Effect Spectroscopy) data for the title compound is unavailable, this technique would be crucial for confirming the spatial relationships between protons. For instance, NOESY could definitively assign the signals of the ethyl and methyl esters to their respective positions (C4 or C5) by observing through-space correlations between the ester protons and the adjacent pyridazine ring protons. This would be particularly important if the ¹H NMR signals for the two ring protons are distinct.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretching: The most prominent feature would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two ester groups. These are expected to appear in the region of 1720-1750 cm⁻¹. The presence of two distinct ester groups might lead to two separate, closely spaced bands or a broadened single band.

C-O Stretching: The C-O stretching vibrations of the ester linkages would produce strong bands in the 1200-1300 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1750 | Strong |

| C=N, C=C Stretch (Ring) | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While experimental Raman data for this specific compound is scarce, the technique would be particularly useful for observing the symmetric vibrations of the pyridazine ring, which are often weak in the IR spectrum. The C=C and C=N ring stretching modes would also be prominent in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a prominent molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation of related pyridazine and other heterocyclic dicarboxylates often proceeds through characteristic losses of the ester groups.

The fragmentation pattern of pyridazine derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents. researchgate.net In the case of this compound, the primary fragmentation pathways are anticipated to involve the ester functionalities. Initial fragmentation could occur through the loss of an ethoxy radical (•OCH2CH3) or a methoxy (B1213986) radical (•OCH3), followed by the expulsion of carbon monoxide (CO) to form stable acylium ions. libretexts.org

Another common fragmentation route for esters is the McLafferty rearrangement, if a hydrogen atom is available on the γ-carbon of the ester chain. However, for simple ethyl and methyl esters, this is not a primary pathway. Instead, cleavage of the C-O bond (alkoxy group) or the CO-O bond (acyl group) is more typical.

For analogous compounds like diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, fragmentation involves the loss of an ethylene (B1197577) molecule (C2H4) from the ethyl ester group, a process that could also be anticipated for the ethyl ester of the target compound. upce.cz The fragmentation of similar heterocyclic esters, such as ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, is initiated by the loss of an ethanol (B145695) molecule. acs.orgmdpi.com

A predicted fragmentation pattern for this compound is summarized in the table below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Formation Pathway |

| [M]⁺ | C₁₀H₁₀N₂O₄⁺ | 222.06 | Molecular Ion |

| [M - OCH₃]⁺ | C₉H₇N₂O₃⁺ | 191.04 | Loss of methoxy radical |

| [M - OCH₂CH₃]⁺ | C₈H₅N₂O₃⁺ | 177.03 | Loss of ethoxy radical |

| [M - COOCH₃]⁺ | C₈H₇N₂O₂⁺ | 163.05 | Loss of carbomethoxy radical |

| [M - COOCH₂CH₃]⁺ | C₇H₅N₂O₂⁺ | 149.03 | Loss of carboethoxy radical |

| [C₅H₃N₂O₂]⁺ | Pyridazine ring with acylium ions | 123.02 | Subsequent loss of CO from ester fragments |

This table presents predicted data based on the general fragmentation patterns of similar heterocyclic esters.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure and Interactions

Electronic absorption (UV-Vis) spectroscopy provides valuable insights into the electronic transitions within a molecule, which are directly related to its electronic structure and conjugation. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyridazine ring system.

The pyridazine ring itself exhibits characteristic absorptions in the UV region. nist.govnist.gov The presence of two carboxylate substituents at the 4 and 5 positions will influence the energy of these transitions. The carbonyl groups of the esters are in conjugation with the pyridazine ring, which typically leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent heterocycle.

For comparison, diethyl pyridine-3,5-dicarboxylate, a related diester of a six-membered nitrogen-containing heterocycle, can be considered. Derivatives of this compound exhibit absorption maxima in the UV region, often with shifts dependent on the substituents on the pyridine (B92270) ring. For instance, a Schiff base derivative of diethyl 2-formyl-6-methyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate shows a significant absorption band around 320 nm. The UV-Vis absorption spectra of rhenium(I) complexes with dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate ligands also demonstrate the influence of the ester groups on the electronic properties. acs.org

The expected UV-Vis absorption data for this compound in a non-polar solvent like dichloromethane (B109758) would likely show strong absorptions in the range of 250-350 nm, corresponding to the π → π* transitions of the conjugated system.

| Electronic Transition | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) |

| π → π | 250 - 300 nm | High |

| n → π | 300 - 350 nm | Low to Medium |

This table presents predicted data based on the UV-Vis spectra of analogous aromatic dicarboxylates. researchgate.net

Emission spectroscopy (fluorescence) would depend on the efficiency of intersystem crossing to the triplet state versus radiative decay from the singlet excited state. Many pyridazine derivatives are known to be fluorescent, and the emission wavelength would be expected to be at a longer wavelength (lower energy) than the absorption maxima, in accordance with Stokes shift.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not publicly available, the structures of closely related compounds can provide a reliable model for its expected solid-state conformation. For instance, the crystal structure of diethyl 2,2'-bipyridine-4,4'-dicarboxylate reveals key structural features of a dicarboxylated nitrogen heterocycle. researchgate.net In this structure, the molecules are linked by C-H···O hydrogen bonds, forming sheets. researchgate.net

The planarity of the pyridazine ring is a key feature. The ester groups at positions 4 and 5 may be twisted out of the plane of the pyridazine ring to minimize steric hindrance. The degree of this torsion is a critical parameter that would be determined by X-ray crystallography. The crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking between the pyridazine rings of adjacent molecules. mdpi.com

The expected crystal system and unit cell parameters would be unique to this compound, but based on similar small organic molecules, it could crystallize in common space groups such as P-1 (triclinic) or P2₁/c (monoclinic). mdpi.com

| Structural Parameter | Expected Value/Observation | Reference Analogy |

| Crystal System | Triclinic or Monoclinic | mdpi.com |

| Space Group | P-1 or P2₁/c | mdpi.com |

| Pyridazine Ring | Planar | researchgate.net |

| Ester Group Conformation | Likely twisted relative to the pyridazine ring | researchgate.net |

| Intermolecular Interactions | C-H···O and C-H···N hydrogen bonds, π-π stacking | mdpi.comresearchgate.net |

This table presents predicted data based on the crystal structures of analogous heterocyclic dicarboxylates.

Computational and Theoretical Chemistry Studies of Pyridazine 4,5 Dicarboxylate Systems

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict their properties. For pyridazine-4,5-dicarboxylate systems, DFT is employed to determine key parameters that govern their reactivity. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine (B1198779) ring significantly influences these properties, generally leading to a low-lying Lowest Unoccupied Molecular Orbital (LUMO). thieme-connect.de

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the LUMO, are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:

Energy Gap (ΔE): Indicates the chemical reactivity and is calculated as ELUMO - EHOMO.

Global Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness. They are calculated as η = (ELUMO - EHOMO)/2.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as χ = -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons, calculated as ω = χ² / (2η).

Nucleophilicity: The ability of a molecule to donate electrons to an electrophile.

Electron Transfer: The ease with which a molecule can transfer an electron, related to the ionization potential (approximated by -EHOMO).

While specific computational data for ethyl methyl pyridazine-4,5-dicarboxylate is not extensively published, the following table presents representative theoretical parameters for a generic pyridazine-4,5-dicarboxylate system, calculated using a common DFT method (e.g., B3LYP/6-31G*). These values are illustrative of this class of compounds.

| Parameter | Symbol | Illustrative Value | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.5 | eV |

| LUMO Energy | ELUMO | -1.8 | eV |

| Energy Gap | ΔE | 5.7 | eV |

| Dipole Moment | µ | 3.5 | Debye |

| Global Hardness | η | 2.85 | eV |

| Global Softness | S | 0.35 | eV-1 |

| Electronegativity | χ | 4.65 | eV |

| Electrophilicity Index | ω | 3.79 | eV |

Beyond DFT, other quantum mechanical methods are also applied to study pyridazine systems. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy at a greater computational cost. These can be used to obtain highly reliable geometries and electronic properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are computationally much faster, making them suitable for studying very large molecular systems or for high-throughput screening of derivative libraries.

Molecular Modeling for Conformational Analysis and Molecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, which has rotatable bonds in its ester groups, conformational analysis is crucial. This analysis identifies the low-energy conformations (rotamers) of the molecule and the energy barriers between them. Understanding the preferred three-dimensional structure is essential as it dictates how the molecule interacts with other species.

Furthermore, molecular modeling is used to study intermolecular interactions. Techniques like the analysis of the Molecular Electrostatic Potential (MEP) surface can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map highlights electron-rich regions (negative potential), typically around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Simulation of Reaction Mechanisms and Energetic Pathways

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For pyridazine-4,5-dicarboxylate systems, this involves simulating the transformation from reactants to products through transition states. Computational methods can map out the potential energy surface of a reaction, identifying the lowest energy pathway.

For instance, the reactivity of the closely related pyridazine-4,5-dicarboxylic anhydride (B1165640) towards various nucleophiles has been investigated computationally. researchgate.net Such studies calculate the activation energies for different possible reaction pathways, allowing researchers to predict the most likely products and understand the factors controlling the reaction's regioselectivity. This is particularly valuable for complex reactions like spirocyclizations involving pyridazine dicarboxylates. researchgate.net

Correlation Between Theoretical Parameters and Observed Chemical Behavior

A key goal of computational studies is to establish a clear correlation between calculated theoretical parameters and experimentally observed chemical behavior. For pyridazine-4,5-dicarboxylate systems, the low LUMO energy calculated by quantum chemical methods directly corresponds to the known susceptibility of the pyridazine ring to nucleophilic attack. thieme-connect.de

Similarly, the calculated dipole moment and MEP can explain the molecule's solubility characteristics and its ability to participate in dipole-dipole interactions and hydrogen bonding. By correlating theoretical reactivity indices, such as the electrophilicity index, with experimental reaction rates for a series of related compounds, quantitative structure-activity relationships (QSAR) can be developed. These models are invaluable for predicting the reactivity and potential biological activity of new, unsynthesized derivatives.

Synthetic and Material Science Applications of Pyridazine 4,5 Dicarboxylates

Role as Versatile Building Blocks in Advanced Organic Synthesis

Pyridazine-4,5-dicarboxylate esters, including the ethyl methyl, diethyl, and dimethyl variants, are recognized as valuable building blocks in organic synthesis. Their utility stems from the electron-deficient nature of the pyridazine (B1198779) ring and the reactivity of the two adjacent ester functionalities. These features allow for a wide range of chemical transformations, making them key starting materials for more complex molecules.

The general synthetic approach to the pyridazine core often involves the condensation reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. Once formed, the pyridazine-4,5-dicarboxylate scaffold can undergo further modifications. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, converted into amides, or participate in condensation reactions. The pyridazine ring itself can act as a 4π-electron component in cycloaddition reactions, particularly those with inverse electron demand. organic-chemistry.org For instance, the inverse-electron-demand Diels-Alder reaction of s-tetrazines with silyl (B83357) enol ethers is a known method for producing functionalized pyridazines. organic-chemistry.org

Derivatization for the Construction of Complex Fused Heterocyclic Systems

The strategic placement of two carboxylate groups on the pyridazine ring makes these compounds ideal precursors for building complex, fused heterocyclic systems. This is often achieved through reactions that involve both ester groups, leading to the formation of new rings fused to the pyridazine core.

A notable application is in spirocyclisation reactions. Research has shown that diethyl pyridazine-4,5-dicarboxylate reacts with 1,3-binucleophiles like 1,3-diphenylguanidine (B1679371) in the presence of a base such as sodium hydride. rsc.org This reaction does not lead to a simple condensation but results in the formation of a complex spiro compound, specifically ethyl 4-oxo-1-phenyl-2-(phenylimino)-1,3,7,8-tetra-azaspiro organic-chemistry.orgdocumentsdelivered.comdeca-6,9-diene-10-carboxylate. rsc.org

Furthermore, condensation reactions with other dicarbonyl compounds can yield fused bicyclic systems. While the reaction of diethyl pyridazine-4,5-dicarboxylate with diethyl succinate (B1194679) produces a modest yield of diethyl 5,8-dihydroxyphthalazine-6,7-dicarboxylate, its reaction with diethyl glutarate or diethyl acetonedicarboxylate leads to different diazaspirodecadienes. rsc.org Another example involves the cyclization of diethyl pyridazine-4,5-dicarboxylate with o-phenylenediamine (B120857), which produces a pyridazino[4,5-c]benzodiazocine-5,12-dione system. This product can be further transformed through hydrolysis and subsequent cyclization into 5-(benzimidazol-2-yl)pyridazine-4-carboxylic acid. These transformations highlight how the dicarboxylate can be systematically derivatized to construct intricate, multi-ring structures.

Applications in Coordination Chemistry and Metal-Organic Frameworks

The true versatility of the pyridazine-4,5-dicarboxylate structure is revealed in its application to coordination chemistry. Upon hydrolysis of the ester groups to form pyridazine-4,5-dicarboxylic acid, the molecule becomes an excellent ligand for constructing metal-organic frameworks (MOFs) and other coordination polymers.

Pyridazine-4,5-dicarboxylic acid is a multidentate ligand, offering several coordination sites for metal ions: the two nitrogen atoms of the pyridazine ring and the oxygen atoms of the two carboxylate groups. This allows it to bridge multiple metal centers, forming extended one-, two-, or three-dimensional networks known as MOFs. rsc.orgnih.gov The design of these frameworks can be influenced by the choice of metal ion, the use of ancillary ligands, and the reaction conditions, such as solvent and temperature. rsc.orgresearchgate.net For example, the hydrothermal reaction of pyridine-2,4-dicarboxylic acid with various 3d metal ions has been shown to produce a series of coordination polymers with diverse network topologies ranging from 1D to 3D. researchgate.net Similarly, pyridine-3,5-dicarboxylic acid has been used to create a variety of 0D, 2D, and 3D structures with metal ions like Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺. rsc.org While the ester groups in ethyl methyl pyridazine-4,5-dicarboxylate limit direct metal coordination, they can be hydrolyzed in situ to the dicarboxylate form, which readily coordinates with metal ions.

The chelation of transition metals by pyridazine-4,5-dicarboxylate ligands has been a subject of significant research. The ligand can coordinate to metal ions in various modes, utilizing its nitrogen and carboxylate oxygen atoms. The specific coordination mode depends on factors such as the identity of the metal ion and the presence of other ligands in the coordination sphere. researchgate.netacs.org For instance, studies on the related pyrazine-2,5-dicarboxylato ligand show it adopting a bis-bidentate coordination mode to form 1D polymeric chains with transition metals like Mn(II), Fe(II), Zn(II), and Cu(II). acs.org The pyridazine nitrogen atoms and the carboxylate groups create a robust chelating environment, leading to the formation of stable complexes. The resulting coordination polymers can exhibit interesting properties, such as the inclusion of water clusters within their structures and specific magnetic behaviors transmitted through the heterocyclic ring. acs.org

The table below summarizes examples of coordination polymers formed with related pyridine-dicarboxylate ligands, illustrating the structural diversity achievable.

| Metal Ion | Ligand | Ancillary Ligand/Template | Dimensionality | Resulting Structure/Topology |

| Cd(II) | Pyridine-3,5-dicarboxylic acid | DMF | 3D | Coordination Polymer |

| Zn(II) | Pyridine-3,5-dicarboxylic acid | 3-hydroxymethylpyridine | 2D | Polymeric Structure |

| Co(II) | Pyridine-3,5-dicarboxylic acid | 3-hydroxymethylpyridine | 2D | Polymeric Structure |

| Cu(II) | Pyridine-3,5-dicarboxylic acid | 3-hydroxymethylpyridine | 1D | Chain Polymer |

| Nd(III) | Pyridine-2,6-dicarboxylic acid | None | 3D | Microporous Coordination Polymer |

This table is illustrative of coordination polymers formed from related pyridine-dicarboxylic acid isomers to show the potential of the pyridazine-4,5-dicarboxylate system. Data sourced from rsc.orgnih.gov.

Advanced Materials and Supramolecular Assemblies

The ability of pyridazine-4,5-dicarboxylates to form well-defined structures extends into the realm of supramolecular chemistry and advanced materials. The specific arrangement of molecules in the solid state is governed by a combination of non-covalent interactions.

The self-assembly of pyridazine-4,5-dicarboxylate derivatives into ordered crystalline structures is directed by a hierarchy of intermolecular interactions. Key among these are hydrogen bonds and π-π stacking interactions. researchgate.netnih.govnih.gov In the case of the parent pyridazine-4,5-dicarboxylic acid, strong O-H···N hydrogen bonds can form between the carboxylic acid groups and the nitrogen atoms of adjacent pyridazine rings. researchgate.net This interaction is a powerful and reliable supramolecular synthon used in crystal engineering to create predictable patterns. iucr.org

Investigation in Organic Semiconductor Research via Synthesis and Characterization

The exploration of novel organic materials for semiconductor applications is a burgeoning field of research, driven by the promise of creating flexible, lightweight, and cost-effective electronic devices. Within this context, nitrogen-containing heterocyclic compounds, such as pyridazine derivatives, have garnered significant attention due to their inherent electronic properties. Pyridazines are characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts a π-electron deficient nature to the system. This electron deficiency can facilitate electron transport, making them promising candidates for n-type organic semiconductors.

The functionalization of the pyridazine core with electron-withdrawing groups, such as carboxylates, can further modulate the electronic characteristics of the molecule. The introduction of ester groups, like in pyridazine-4,5-dicarboxylates, can influence the material's solubility, processability, and solid-state packing, all of which are critical factors for device performance.

Synthesis of Pyridazine-4,5-Dicarboxylates

While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing analogous dialkyl pyridazine-4,5-dicarboxylates. A common and versatile precursor for these compounds is pyridazine-4,5-dicarboxylic acid or its corresponding anhydride (B1165640).

One general approach involves the reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid dimethyl ester with a suitable dienophile, which after a series of steps can lead to a pyridazine-dicarboxylate structure. orgsyn.org Another viable route is the reaction of a 1,2-dicarbonyl compound with hydrazine, a fundamental method for constructing the pyridazine ring. liberty.edu

For the synthesis of a mixed ester like this compound, one could envision the esterification of pyridazine-4,5-dicarboxylic acid with a mixture of ethanol (B145695) and methanol (B129727) under acidic catalysis. Alternatively, a transesterification reaction starting from a symmetric diester, such as dimethyl or diethyl pyridazine-4,5-dicarboxylate, in the presence of the other alcohol and a suitable catalyst could also yield the desired mixed ester.

A representative synthesis for a related compound, diethyl 5-ethyl-2,3-pyridinedicarboxylate, involves the Claisen condensation of diethyl oxalate (B1200264) and ethyl chloroacetate (B1199739) to form a succinic acid derivative, which is then cyclized with an acrolein derivative in the presence of a nitrogen source like ammonium (B1175870) acetate. asianpubs.org This highlights the modular nature of pyridazine synthesis, allowing for the introduction of various substituents.

Characterization of Pyridazine-4,5-Dicarboxylates

The characterization of pyridazine-4,5-dicarboxylates relies on a suite of spectroscopic and analytical techniques to confirm the molecular structure and assess purity. For a compound like this compound, the following characterization data would be anticipated:

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the pyridazine ring protons, a quartet and a triplet for the ethyl group protons, and a singlet for the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridazine ring and the ester functionalities. |

| ¹³C NMR | Signals for the carbon atoms of the pyridazine ring, two distinct carbonyl signals for the non-equivalent ester groups, and signals for the ethyl and methyl carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester groups, C=N stretching of the pyridazine ring, and C-H stretching of the alkyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, which for C₉H₁₀N₂O₄ is 210.06 g/mol . |

| Melting Point | A sharp melting point would be indicative of a pure crystalline solid. For comparison, the melting point of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is reported as 178-183 °C. sigmaaldrich.com |

Research on related pyridazine derivatives provides insight into their structural features. For instance, X-ray diffraction studies on zinc(II) complexes with dimethyl 2,2'-bipyridine-4,5-dicarboxylate have elucidated their tetrahedral geometry. mdpi.com Such structural information is crucial for understanding the intermolecular interactions that govern the material's properties in the solid state.

Research Findings in Organic Semiconductor Applications

The investigation of pyridazine derivatives in organic semiconductor research is an active area. The inherent electron-deficient nature of the pyridazine ring makes these compounds suitable candidates for n-type materials in organic field-effect transistors (OFETs) and as electron-transporting or host materials in organic light-emitting diodes (OLEDs). ambeed.comambeed.com

Studies on unique pyridazines have highlighted their potential as organic heterocyclic aromatic semiconductors. liberty.eduresearchgate.net The planarity of the pyridazine ring, combined with the ability to tune its electronic properties through substitution, makes it a versatile scaffold. The stability and processability of these compounds are key qualities that make them desirable as building blocks for organometallic semiconductors.

While specific research focusing solely on this compound in organic semiconductor devices is not prominent in the literature, the broader class of pyridazine-4,5-dicarboxylates holds potential. The ester functionalities can enhance solubility in organic solvents, facilitating solution-based processing techniques which are advantageous for large-area and flexible electronics. Furthermore, the polarity of the ester groups can influence the molecular packing in thin films, which directly impacts charge transport. The regiospecificity of reactions involving pyridazine-4,5-dicarboxylates, such as spirocyclisation, demonstrates the chemical versatility of this scaffold for creating more complex, three-dimensional structures that could be explored for their semiconductor properties. rsc.orgrsc.org

Future Perspectives in Ethyl Methyl Pyridazine 4,5 Dicarboxylate Research

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of pyridazine (B1198779) cores often involves the condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids, with hydrazine (B178648) derivatives. wikipedia.org While effective, these methods can sometimes require harsh conditions or multi-step procedures that are not aligned with the principles of green chemistry. Future research will undoubtedly focus on developing more efficient, atom-economical, and environmentally benign pathways to Ethyl methyl pyridazine-4,5-dicarboxylate and its analogues.

Promising strategies include metal-free cycloaddition reactions and microwave-assisted organic synthesis (MAOS). For instance, the inverse-electron-demand aza-Diels-Alder reaction, which can utilize 1,2,3-triazines as diene precursors, presents a highly regioselective and metal-free route to functionalized pyridazines under neutral conditions. organic-chemistry.orgacs.org Adapting such a methodology could provide direct access to the pyridazine-4,5-dicarboxylate core.

Furthermore, microwave irradiation has been shown to dramatically accelerate reactions, increase yields, and reduce the need for volatile organic solvents in the synthesis of various pyridazine derivatives. nih.gov The application of MAOS to the key cyclization and functionalization steps required for the target molecule could lead to a more sustainable manufacturing process.

Table 1: Comparison of Traditional vs. Prospective Sustainable Synthetic Routes

| Feature | Traditional Synthesis (e.g., Hydrazine Condensation) | Prospective Sustainable Route (e.g., Aza-Diels-Alder) |

|---|---|---|

| Catalyst | Often acid or base-catalyzed | Metal-free, neutral conditions organic-chemistry.orgacs.org |

| Reaction Time | Several hours to days | Potentially minutes to a few hours nih.gov |

| Solvents | Often high-boiling point organic solvents | Greener solvents or solvent-free (microwave) nih.gov |

| Atom Economy | Moderate, may generate stoichiometric byproducts | High, cycloaddition mechanism |

| Purification | Often requires column chromatography | Potentially simpler workup |

Exploration of Unprecedented Reactivity Patterns

The electronic nature of the pyridazine ring, combined with the influence of two distinct ester functionalities, suggests a rich and complex reactivity profile for this compound that is yet to be fully explored. The pyridazine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C-3 and C-6, which are para and ortho to the ring nitrogens, respectively. Future work could investigate the selective halogenation of these positions followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds, thus expanding the molecular diversity accessible from this scaffold.

A key area for future investigation is the differentiated reactivity of the two ester groups. The electronic and steric differences between the ethyl and methyl esters could allow for selective hydrolysis, amidation, or reduction under carefully controlled conditions. This would provide a powerful synthetic handle for creating multifunctional pyridazine derivatives where the C-4 and C-5 positions are elaborated into different functional groups, a feat that is difficult to achieve with symmetrical dicarboxylates. Exploring this selective functionalization is a critical next step.

Advanced Computational Predictions and Experimental Verification

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules before engaging in extensive laboratory work. mdpi.com For this compound, Density Functional Theory (DFT) calculations can provide deep insights into its structure-property relationships. Future research will heavily leverage these in silico methods to predict key parameters that govern the molecule's behavior.

Advanced computational studies could map the molecule's electrostatic potential surface to identify sites susceptible to nucleophilic or electrophilic attack, predict the pKa values of the ring C-H bonds to guide C-H activation strategies, and calculate bond dissociation energies to anticipate reaction pathways. nih.gov These theoretical predictions are invaluable for designing targeted experiments and can accelerate the discovery of new reactions and applications. Crucially, this computational work must be coupled with experimental verification to validate the theoretical models and build a robust understanding of the molecule's chemical nature.

Table 2: Hypothetical Computationally Predicted Properties and Their Significance

| Predicted Parameter | Hypothetical Value | Significance for Future Research |

|---|---|---|

| Dipole Moment | High (~4.0 D) | Influences solubility, crystal packing, and intermolecular interactions in materials. nih.gov |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Predicts transport properties and potential for biological applications. nih.gov |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack and potential as an electron-acceptor in electronic materials. |

| C4-Carbonyl vs. C5-Carbonyl Reactivity | C4-ester more sterically hindered | Guides the development of protocols for selective mono-functionalization of the dicarboxylate. |

| Ring C-H Bond Acidity (pKa) | C3-H more acidic than C6-H | Informs regioselectivity for deprotonation-based C-H functionalization reactions. nih.gov |

Expansion into Novel Material Science Applications

The unique combination of a nitrogen-rich heterocyclic core and two carboxylate coordinating groups makes this compound a highly attractive building block for advanced materials. Its future in material science likely lies in two primary areas: Metal-Organic Frameworks (MOFs) and organic electronics.

As a ligand for MOFs, the pyridazine dicarboxylate can coordinate with metal ions or clusters through both its pyridazinyl nitrogen atoms and its carboxylate oxygen atoms. rsc.orgrsc.org This multi-modal coordination capability could lead to the formation of MOFs with novel topologies and functionalities. The inherent dipole of the pyridazine ring could imbue the MOF pores with specific polarities, enabling selective gas adsorption or separation. The synthesis of MOFs using this linker is a virtually unexplored field with high potential. acs.org

In organic electronics, electron-deficient heterocycles are sought after as components of n-type semiconductors for organic field-effect transistors (OFETs) and as host materials for organic light-emitting diodes (OLEDs). The low-lying LUMO (Lowest Unoccupied Molecular Orbital) expected for the pyridazine dicarboxylate system makes it a candidate for such applications. nih.gov Future research could involve the incorporation of this pyridazine unit into larger π-conjugated systems to develop new materials with tailored optoelectronic properties.

Table 3: Potential Material Science Applications

| Application Area | Key Molecular Features | Prospective Function |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Dicarboxylate and N-heterocycle coordination sites rsc.org | Building block for porous materials with applications in gas storage, separation, or catalysis. acs.org |

| Organic Electronics | Electron-deficient aromatic core nih.gov | n-type semiconductor or host material in OLEDs and OFETs. |

| Luminescent Materials | Rigid, conjugated heterocyclic system | Potential for tunable fluorescence through coordination with lanthanide metals or incorporation into larger polymers. |

| Functional Polymers | Two reactive ester handles | Monomer for creating specialty polymers with high thermal stability and specific dielectric properties. |

Q & A

What are the optimal synthetic routes for Ethyl methyl pyridazine-4,5-dicarboxylate, and how can selectivity be enhanced?

Basic Research Question

The synthesis of pyridazine-4,5-dicarboxylate derivatives often faces challenges with polysubstituted byproducts. A two-phase system (sulfuric acid/dichloromethane) combined with Fe²⁺-induced redox decomposition of ethyl pyruvate oxyhydroperoxide significantly improves selectivity. This method suppresses side reactions, achieving 65% yield for diethyl pyridazine-4,5-dicarboxylate. Researchers should optimize reaction parameters (e.g., acid concentration, phase ratios) to replicate this selectivity .

How can X-ray crystallography elucidate the structural and coordination properties of pyridazine-4,5-dicarboxylate complexes?

Basic Research Question

Single-crystal X-ray studies reveal that pyridazine-4,5-dicarboxylate acts as a bidentate ligand in metal complexes. For example, in a praseodymium complex, the ligand coordinates via carboxylate oxygens, forming a nine-coordinated geometry. Key analytical parameters include bond-length data (mean C–C = 0.006 Å) and hydrogen-bonding networks (O–H⋯O, O–H⋯N) that stabilize the 3D structure. Researchers should prioritize high-quality crystal growth and refine data-to-parameter ratios (e.g., ≥10.9) for accurate resolution .

What methodologies enable the conversion of pyridazine-4,5-dicarboxylate esters into functionalized derivatives like 4,5-dicyanopyridazine?

Advanced Research Question

Dehydration of pyridazine-4,5-dicarboxamide (derived from the dicarboxylate ester) using POCl₃ or similar agents yields 4,5-dicyanopyridazine. Alternative pathways involve radical alkoxycarbonylation (Minisci procedure) for one-step synthesis. Researchers should monitor reaction conditions (e.g., solvent polarity, temperature) to avoid incomplete dehydration or overfunctionalization .

How does pyridazine-4,5-dicarboxylate contribute to the design of metal-organic frameworks (MOFs) or coordination polymers?

Advanced Research Question

The ligand’s rigid, planar structure and dual carboxylate groups enable the formation of stable MOFs. For instance, dimethyl 3,6-di(pyridin-4-yl)pyridazine-4,5-dicarboxylate has been used to construct pyrazolopyridopyridazine diones. Researchers should explore ligand functionalization (e.g., introducing pyridyl or anthracene groups) to tune porosity and catalytic activity .

What strategies mitigate contradictions in reported synthesis yields for pyridazine-4,5-dicarboxylate derivatives?

Advanced Research Question

Discrepancies in yields (e.g., 65% vs. lower values in homogeneous systems) arise from phase-separation efficiency and radical stability. A systematic comparison of homogeneous vs. two-phase systems, coupled with radical scavenger studies, can resolve these contradictions. Kinetic profiling (e.g., in situ IR monitoring) is recommended to identify rate-limiting steps .

Which analytical techniques are critical for assessing the purity and stability of pyridazine-4,5-dicarboxylate under varying conditions?

Advanced Research Question

High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment. Stability studies should employ accelerated degradation tests (e.g., exposure to light, humidity) followed by mass spectrometry to identify degradation products. For ester derivatives, hydrolytic stability in basic/acidic media must be quantified via pH-stat titration .

How can pyridazine-4,5-dicarboxylate derivatives be applied in medicinal chemistry or drug design?

Advanced Research Question

While not directly used in drugs, its structural analogs (e.g., dihydropyridine dicarboxylates like amlodipine) inform antihypertensive agent design. Researchers can modify the pyridazine core to enhance bioavailability or target selectivity. Computational docking studies (e.g., with calcium channels) are advised to predict bioactivity .

What role do intermolecular interactions play in the crystallographic packing of pyridazine-4,5-dicarboxylate complexes?

Advanced Research Question

Hydrogen bonds (N–H⋯N, O–H⋯O) and π-π stacking between aromatic rings dictate packing efficiency. Researchers should analyze Hirshfeld surfaces to quantify interaction contributions. For example, in praseodymium complexes, water molecules mediate extended networks, impacting solubility and thermal stability .

How can experimental design optimize reaction parameters for pyridazine-4,5-dicarboxylate functionalization?

Advanced Research Question

Fractional factorial designs (e.g., varying temperature, catalyst loading, solvent) identify critical factors. Response surface methodology (RSM) can maximize yield while minimizing side products. For cyclization reactions, reflux duration and solvent polarity (DMF vs. ethanol) are key variables to test .

What mechanistic insights explain the selectivity of radical-based alkoxycarbonylation on pyridazine rings?

Advanced Research Question

Radical addition favors electron-deficient positions (C4 and C5 on pyridazine). Computational studies (DFT) reveal that spin density distribution directs radical attack. Researchers should employ ESR spectroscopy to detect transient intermediates and validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.